molecular formula C10H12ClF2N B6192097 4,4-difluoro-2-phenylpyrrolidine hydrochloride CAS No. 1897837-67-0

4,4-difluoro-2-phenylpyrrolidine hydrochloride

Cat. No. B6192097
CAS RN: 1897837-67-0
M. Wt: 219.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-difluoro-2-phenylpyrrolidine hydrochloride” is a chemical compound . It is a solid substance and is highly soluble in water and other polar solvents . This characteristic makes it suitable for various applications in the pharmaceutical and chemical industries .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H12FN.ClH/c11-9-6-10 (12-7-9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 233.69 . It is highly soluble in water and other polar solvents .

Safety and Hazards

“4,4-difluoro-2-phenylpyrrolidine hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-2-phenylpyrrolidine hydrochloride involves the reaction of 2-phenylacetonitrile with 1,1,2,2-tetrafluoroethane in the presence of sodium amide to form 4,4-difluoro-2-phenylbutyronitrile. This intermediate is then reduced with lithium aluminum hydride to yield 4,4-difluoro-2-phenylbutanol, which is subsequently converted to the target compound through a cyclization reaction with hydrochloric acid.", "Starting Materials": [ "2-phenylacetonitrile", "1,1,2,2-tetrafluoroethane", "sodium amide", "lithium aluminum hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-phenylacetonitrile with 1,1,2,2-tetrafluoroethane in the presence of sodium amide to form 4,4-difluoro-2-phenylbutyronitrile.", "Step 2: Reduce 4,4-difluoro-2-phenylbutyronitrile with lithium aluminum hydride to yield 4,4-difluoro-2-phenylbutanol.", "Step 3: Cyclize 4,4-difluoro-2-phenylbutanol with hydrochloric acid to form 4,4-difluoro-2-phenylpyrrolidine hydrochloride." ] }

CAS RN

1897837-67-0

Molecular Formula

C10H12ClF2N

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.